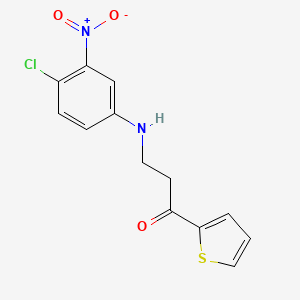
3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone is an organic compound with a unique combination of functional groups that make it an interesting target for scientific research. It is a member of the nitroaniline family and is used in a wide range of laboratory experiments and applications. This compound has been studied for its synthetic, biochemical and physiological effects, as well as its potential for future research.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Enzymatic Applications The structural similarity of 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone to compounds used in asymmetric synthesis highlights its potential in the development of pharmaceutical intermediates. For instance, the use of microbial reductases for the asymmetric synthesis of chiral alcohols demonstrates the importance of such compounds in creating enantiomerically pure substances. The enzymatic activity and the conditions under which these reactions occur, such as optimal temperature and pH, are crucial for the pharmaceutical industry, especially in the synthesis of antidepressant drugs (Choi et al., 2010).
Crystallography and Material Science Understanding the molecular and crystal structure of similar compounds, through techniques like X-ray crystallography, provides insights into their physical and chemical properties. This knowledge is essential for material science, where these properties can determine the usability of a compound in various applications, including optoelectronics and pharmaceuticals (Ji et al., 2000).
Organic Synthesis and Chemical Transformations The Reissert-Henze reaction, involving thienopyridines, showcases the broad utility of compounds like 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone in synthesizing cyanothienopyridines. These reactions are pivotal for introducing specific substituents into complex molecules, which can lead to the development of new drugs or materials with novel properties (Klemm & Muchiri, 1983).
Environmental and Biodegradation Studies Studying the degradation pathways of nitroaromatic compounds similar to 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone provides valuable insights into environmental remediation techniques. Isolated microbial strains capable of utilizing these compounds as carbon and nitrogen sources under anaerobic conditions highlight the potential for bioremediation of contaminated environments (Duc, 2019).
Anticancer Research Synthesis of novel compounds with potential anticancer activity demonstrates the importance of chemical synthesis in developing new therapeutic agents. The design and synthesis of molecules based on the structural framework of compounds like 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone can lead to the discovery of new drugs with significant anticancer properties (Buzun et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-4-3-9(8-11(10)16(18)19)15-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKBRENHHLIMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



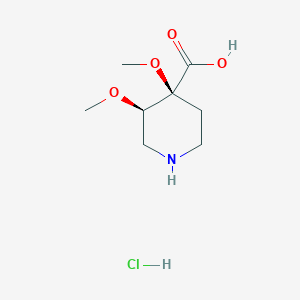
![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)
![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2892556.png)
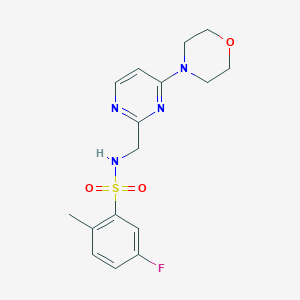
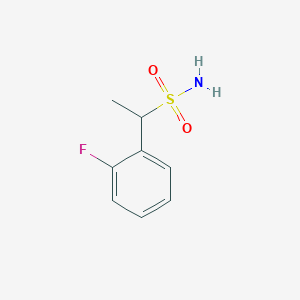
![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)
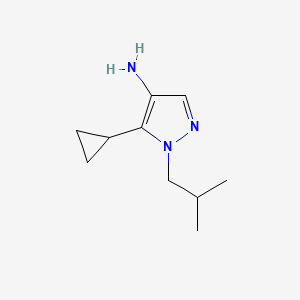
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)
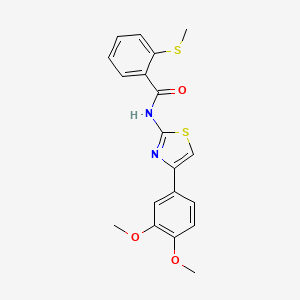
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)